molecular formula C14H14O3 B14139879 3-Acetyl-1-(4-methylphenyl)pent-2-ene-1,4-dione CAS No. 89201-21-8

3-Acetyl-1-(4-methylphenyl)pent-2-ene-1,4-dione

Katalognummer: B14139879
CAS-Nummer: 89201-21-8
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: GQNGZCRKNYAHDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetyl-1-(4-methylphenyl)pent-2-ene-1,4-dione is an organic compound with the molecular formula C13H14O3 It is known for its unique structure, which includes an acetyl group, a methylphenyl group, and a pentene-dione backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-(4-methylphenyl)pent-2-ene-1,4-dione typically involves the reaction of acetophenone with 2,4-pentanedione under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction proceeds through a series of steps, including aldol condensation and subsequent dehydration, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors and other advanced technologies may be employed to enhance yield and purity while minimizing production costs .

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-1-(4-methylphenyl)pent-2-ene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Acetyl-1-(4-methylphenyl)pent-2-ene-1,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Acetyl-1-(4-methylphenyl)pent-2-ene-1,4-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Acetyl-1-phenylpent-2-ene-1,4-dione
  • 3-Acetyl-1-(4-chlorophenyl)pent-2-ene-1,4-dione
  • 3-Acetyl-1-(4-methoxyphenyl)pent-2-ene-1,4-dione

Uniqueness

3-Acetyl-1-(4-methylphenyl)pent-2-ene-1,4-dione is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may result in different physical properties, such as solubility and melting point, compared to its analogs .

Eigenschaften

CAS-Nummer

89201-21-8

Molekularformel

C14H14O3

Molekulargewicht

230.26 g/mol

IUPAC-Name

3-acetyl-1-(4-methylphenyl)pent-2-ene-1,4-dione

InChI

InChI=1S/C14H14O3/c1-9-4-6-12(7-5-9)14(17)8-13(10(2)15)11(3)16/h4-8H,1-3H3

InChI-Schlüssel

GQNGZCRKNYAHDC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)C=C(C(=O)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.